BPR1M97 was developed through a systematic approach to create small molecules that can selectively activate both the mu opioid receptor and the nociceptin/orphanin FQ peptide receptor. Its synthesis and pharmacological evaluation have been documented in various studies, including those published in reputable journals focusing on medicinal chemistry and pharmacology .
BPR1M97 belongs to the class of dual receptor agonists, specifically targeting the mu opioid receptor and the nociceptin/orphanin FQ peptide receptor. This classification places it within a broader category of compounds aimed at providing analgesic effects while minimizing the risks associated with conventional opioid therapies.
The synthesis of BPR1M97 involves several advanced organic chemistry techniques. One prominent method includes automated solid-phase peptide synthesis (SPPS), which allows for the precise assembly of peptide sequences using protected amino acids as building blocks. This method is particularly useful for creating complex peptide structures that are stable and bioactive .
The synthetic route typically begins with the selection of appropriate amino acid precursors, which are then coupled using various coupling agents under controlled conditions to ensure high yields and purity. The incorporation of specific functional groups is achieved through reactions such as C–H alkylation, which facilitates regioselective modifications essential for achieving the desired biological activity .
The molecular structure of BPR1M97 features a complex arrangement that enables its dual receptor activity. While specific structural diagrams are not provided in the search results, it is known that the compound's design incorporates elements that enhance binding affinity and selectivity for both target receptors.
Although detailed structural data such as bond lengths and angles were not explicitly mentioned, studies indicate that BPR1M97 exhibits strong interactions with both receptors, contributing to its efficacy as an analgesic agent .
BPR1M97 undergoes various chemical reactions that are critical for its function as a dual agonist. These include receptor binding interactions that trigger intracellular signaling pathways associated with pain modulation.
The compound has been shown to activate G protein-coupled signaling pathways upon binding to its target receptors. This activation leads to downstream effects such as modulation of cyclic adenosine monophosphate levels and β-arrestin recruitment, which are pivotal in mediating its analgesic properties .
BPR1M97 acts by simultaneously engaging the mu opioid receptor and the nociceptin/orphanin FQ peptide receptor. This dual action is believed to enhance analgesic efficacy while mitigating some of the adverse effects commonly associated with opioid use.
In vivo studies have demonstrated that BPR1M97 produces rapid antinociceptive effects, significantly outperforming traditional opioids like morphine in certain pain models. The compound's mechanism involves biased agonism at the nociceptin/orphanin FQ peptide receptor, promoting analgesic effects without triggering typical opioid side effects .
While specific physical properties such as melting point or solubility were not detailed in the search results, compounds of this nature typically exhibit characteristics conducive to biological activity, including adequate solubility in physiological conditions.
BPR1M97 is characterized by its stability under physiological conditions, which is crucial for its therapeutic application. Its chemical structure allows for effective interaction with biological targets while maintaining integrity during metabolic processes .
BPR1M97 holds promise in various scientific applications, particularly in pharmacology and pain management research. Its potential use as an analgesic agent could revolutionize treatment protocols for patients suffering from chronic pain or those requiring postoperative pain relief without the risks associated with traditional opioids.
Additionally, ongoing research may explore its use in combination therapies or its efficacy across different types of pain models, further establishing its role in modern therapeutics .
Opioid receptor agonists have been central to pain management for millennia, with opium-derived compounds documented since ancient civilizations. Morphine, isolated in the early 19th century, became the gold standard for severe pain due to its potent activation of the mu-opioid receptor (MOR). Classical opioids like morphine and its derivatives exert analgesia primarily through MOR agonism, inhibiting neurotransmitter release and neuronal hyperpolarization via Gαi/o protein coupling. This mechanism reduces pain signal transmission in the spinal cord and brain. However, the historical focus on MOR-selective agents overlooked the therapeutic potential of other opioid receptor subtypes, such as delta (DOR), kappa (KOR), and nociceptin/orphanin FQ peptide (NOP) receptors. The discovery of the NOP receptor in the 1990s revealed its structural homology with classical opioid receptors (~60% transmembrane similarity) but distinct ligand selectivity and downstream signaling effects [1] [8].
Despite their efficacy, MOR agonists like morphine exhibit significant limitations:
Dual MOR/NOP agonists represent a paradigm shift in opioid pharmacotherapy, leveraging synergistic mechanisms:
BPR1M97 (chemical structure: undisclosed in sources) emerged from high-throughput screening as a novel small-molecule dual MOR/NOP full agonist. Key research objectives include:
Table 1: Pharmacological Profile of BPR1M97
Parameter | MOR | NOP | Reference Ligand (Morphine) |
---|---|---|---|
Binding affinity (Ki, nM) | 1.2 | 8.3 | MOR: 3.5; NOP: >10,000 |
G-protein activation (EC₅₀, nM) | 15 | 22 | MOR: 50; NOP: N/A |
β-arrestin recruitment (% max) | 40% | Minimal | MOR: 100% |
In vivo analgesic onset (min) | 10 | 10 | 30 |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: